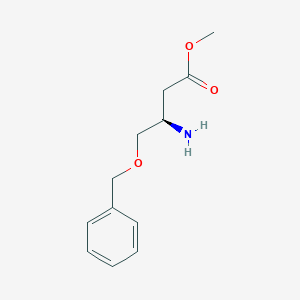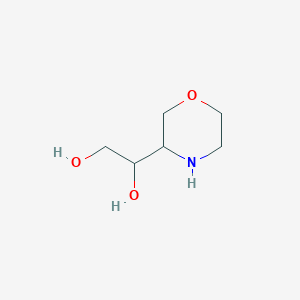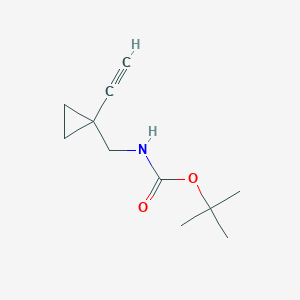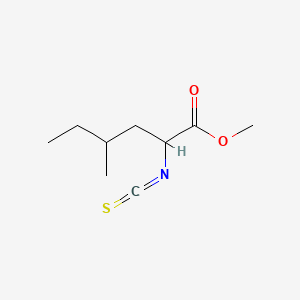
Phenol, 2-(hydrazinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydrazinylmethyl)phenol is an organic compound that features a phenol group substituted with a hydrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydrazinylmethyl)phenol typically involves the reaction of phenol with formaldehyde and hydrazine. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the hydrazinylmethyl group. The process can be summarized as follows:
Phenol + Formaldehyde + Hydrazine: The reaction is carried out in the presence of an acid or base catalyst, leading to the formation of 2-(hydrazinylmethyl)phenol.
Industrial Production Methods
Industrial production methods for 2-(hydrazinylmethyl)phenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the hydrazinylmethyl group can form covalent bonds with nucleophiles. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, simpler in structure but less reactive.
Hydroquinone: Similar in its redox properties but lacks the hydrazinylmethyl group.
Aniline: Contains an amino group instead of a hydrazinylmethyl group, leading to different reactivity.
Uniqueness
2-(hydrazinylmethyl)phenol is unique due to the presence of both a phenol and a hydrazinylmethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
27412-77-7 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H10N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-4,9-10H,5,8H2 |
InChI Key |
LSQVLWRLMQMLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


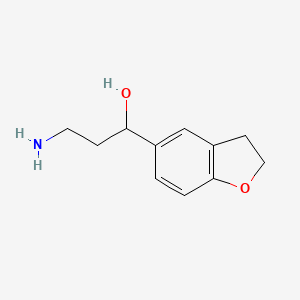
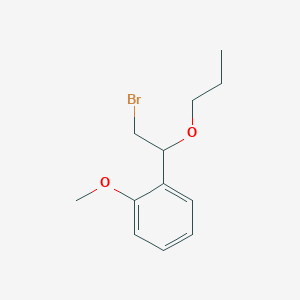
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)
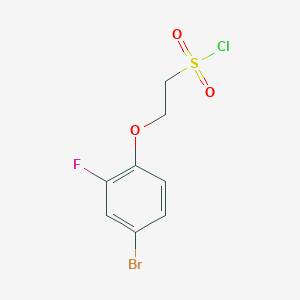



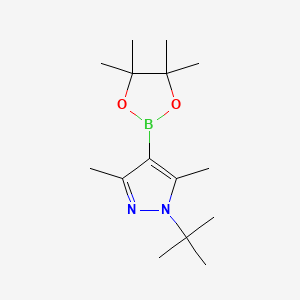
![[2,6-Dimethyl-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13616594.png)
